Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] is a synthetic organic compound characterized by its complex structure, which includes a quinoline moiety, an ethoxy group, and an acetamide linkage. The compound is identified by the CAS number 105234-63-7 and has the molecular formula with a molecular weight of 345.4 g/mol. Its IUPAC name is 2-ethoxy-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, and its canonical SMILES representation is CCOCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 .
This compound belongs to the class of acetamides and is categorized as an organic compound due to its carbon-based structure. It has applications in various fields such as medicinal chemistry, where it is studied for potential biological activities, including antimicrobial and antimalarial properties.
The synthesis of Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] typically involves several key steps:
Industrial production may require optimization of reaction conditions such as temperature, reaction time, and the use of catalysts or solvents to enhance yield and purity. Scalability is crucial for industrial applications to ensure efficient production.
The molecular structure of Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] can be represented in various formats:
Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The products formed depend on specific conditions and reagents used; for instance:
The mechanism of action for Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] involves interactions with specific molecular targets. The quinoline moiety is known for its ability to interact with DNA and enzymes, potentially inhibiting their functions. This interaction can disrupt cellular processes leading to biological effects such as inhibition of nucleic acid synthesis and enzyme activity. Ongoing research aims to elucidate the exact pathways and targets involved in its mechanism of action.
The physical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Not specified |
Appearance | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with oxidizing/reducing agents |
pH | Not specified |
Further detailed analyses are necessary for comprehensive physical property characterization .
Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl] has several scientific applications:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: